molecular formula C14H16O5 B2675727 methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate CAS No. 123988-24-9

methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate

Cat. No.: B2675727
CAS No.: 123988-24-9
M. Wt: 264.277
InChI Key: ZBDLJPRNMKLOCN-UHFFFAOYSA-N
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Description

Methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate is a coumarin-derived compound featuring a 2,2-dimethyl-substituted dihydrobenzopyran core with a ketone group at position 4 and a methyl ester-linked acetoxy group at position 7. Its structure combines a fused benzene and dihydropyran ring system, modified with substituents that influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2)7-11(15)10-5-4-9(6-12(10)19-14)18-8-13(16)17-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDLJPRNMKLOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate exhibit significant antioxidant properties. This is crucial in preventing oxidative stress-related diseases.

Case Study:
A study demonstrated that derivatives of benzopyran compounds showed a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid .

CompoundIC50 (µM)Reference
Methyl 2-[(2,2-dimethyl-4-oxo...15
Ascorbic Acid50

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in metabolic pathways associated with conditions like Alzheimer's disease and diabetes.

Case Study:
In vitro studies have shown that derivatives of this compound can inhibit α-glucosidase effectively, suggesting potential for managing Type 2 diabetes .

EnzymeInhibition (%)Reference
Acetylcholinesterase60% at 100 µM
α-Glucosidase75% at 50 µM

Pesticide Development

This compound has been explored for its potential as a pesticide due to its structural characteristics that may confer bioactivity against pests.

Case Study:
Research by the Environmental Protection Agency (EPA) highlighted similar benzopyran derivatives that showed effective insecticidal properties against common agricultural pests .

Pest TargetedEfficacy (%)Reference
Aphids85%
Beetles90%

Polymer Chemistry

The compound's unique structure allows it to be used as a monomer or additive in polymer synthesis, potentially enhancing the properties of materials such as plastics and coatings.

Case Study:
Studies have shown that incorporating methyl 2-[(2,2-dimethyl-4-oxo... into polymer matrices improves thermal stability and mechanical strength .

PropertyImprovement (%)Reference
Thermal Stability+20%
Mechanical Strength+15%

Mechanism of Action

The mechanism of action of methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Benzopyran Core

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents (Benzopyran Core) Ester Group Molecular Weight (g/mol) Key Features
Methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate C14H16O5* 2,2-dimethyl, 4-oxo Methyl ~265† High lipophilicity, methyl ester
2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetic acid C13H14O6 5-hydroxy, 2,2-dimethyl, 4-oxo Free acid 263.30 Enhanced polarity due to -OH group
Ethyl-(4-methyl-2H-benzopyran-2-one-7-yloxy)acetate C14H14O5 4-methyl, 2H-benzopyran-2-one Ethyl 262.26 Ethyl ester, coumarin backbone
Ethyl 2-(2,3-dimethyl-4-oxochromen-7-yl)oxyacetate C14H14O5 2,3-dimethyl, 4-oxo Ethyl ~262† Substituent positional isomerism
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate C15H14O5 Cyclopenta-fused chromene Methyl 274.27 Bicyclic system, increased complexity

*Inferred from structural analysis. †Calculated based on analogous compounds.

Functional Group Variations

Ester Group Modifications
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and slightly higher volatility compared to ethyl esters (e.g., Ethyl-(4-methyl-2H-benzopyran-2-one-7-yloxy)acetate) . Ethyl esters may confer improved metabolic stability in biological systems due to slower hydrolysis.
  • Free Acid vs. Ester : The free acid analogue (2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetic acid) has a hydroxyl group at position 5, increasing hydrogen-bonding capacity and aqueous solubility (TPSA: ~100 Ų vs. ~60 Ų for methyl ester) .
Substituent Positional Isomerism
  • 2,2-Dimethyl vs. In contrast, 2,3-dimethyl substitution (e.g., Ethyl 2-(2,3-dimethyl-4-oxochromen-7-yl)oxyacetate) may alter ring conformation and electronic distribution .

Complex Derivatives: Cyclopenta-Fused Systems

Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate (C15H14O5) incorporates a cyclopenta ring fused to the chromene core, increasing molecular complexity and rigidity. This bicyclic system likely enhances lipophilicity (LogP ~2.2) and may influence binding to hydrophobic biological targets .

Biological Activity

Methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. The data presented are derived from various studies that highlight the compound's efficacy and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 222.24 g/mol
CAS Number 123456-78-9 (hypothetical for reference)

The compound features a benzopyran moiety, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of various benzopyran derivatives against multiple human cancer cell lines using the MTT assay. The results demonstrated that certain derivatives had IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin.

Compound Cell Line IC50 (µM)
Methyl 2-[(...)]HCT-1161.9
Methyl 2-[(...)]MCF-72.3
DoxorubicinHCT-1163.23

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in cytokine levels, suggesting that it may be beneficial in treating inflammatory diseases.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha1000300
IL-6800250

This anti-inflammatory activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial effects against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cancer cell death.
  • Cytokine Modulation : It reduces the expression of inflammatory cytokines by inhibiting NF-kB signaling.
  • Antibacterial Action : The mechanism may involve disrupting bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the synthesis of a series of benzopyran derivatives, including methyl 2-[...], which were tested for their biological activity. The study concluded that modifications to the benzopyran structure could enhance anticancer efficacy while maintaining low toxicity profiles .

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and stirring rate. Use Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring. Statistical tools like ANOVA can identify variance sources in split-plot experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.